molecular formula C16H11F2N3O B6577601 3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1134131-22-8

3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No. B6577601
CAS RN: 1134131-22-8
M. Wt: 299.27 g/mol
InChI Key: FOUTWWHZEKTDSP-UHFFFAOYSA-N
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Description

Compounds with a pyrazole core, such as the one in your query, are often used in medicinal chemistry due to their wide range of biological activities . They can be part of various pharmaceutical drugs, including antifungal and antibacterial agents .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by a cyclization reaction . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is also a common step .


Molecular Structure Analysis

The structure of these compounds is usually confirmed by Nuclear Overhauser Effect Spectroscopy spectra . They are characterized based on 1H, 13C, and 19F nuclear magnetic resonance spectroscopy and mass spectrometry data .

Scientific Research Applications

Antimicrobial Activity

The strategic synthesis of 3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide involves the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene, followed by cyclization. This compound has been evaluated for in vitro antibacterial and antifungal activities . Its potential as an antimicrobial agent could be explored further.

BODIPY Derivatives

BODIPY (boron-dipyrromethene) dyes are widely used in fluorescence-based applications. Incorporating 3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide into BODIPY derivatives could yield interesting fluorescent molecules. These derivatives might be useful in microscopy, cell tracking, or bioimaging .

Antitumor Potential

While not directly studied for antitumor activity, related pyrazole-containing compounds have shown promise. Researchers could explore the antitumor potential of this compound against different cancer cell lines. Combining it with existing chemotherapeutic agents might enhance its efficacy .

properties

IUPAC Name

3,4-difluoro-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O/c17-13-5-4-11(9-14(13)18)16(22)20-12-3-1-2-10(8-12)15-6-7-19-21-15/h1-9H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUTWWHZEKTDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide

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